molecular formula C18H16O4 B158900 Truxillic acid CAS No. 490-20-0

Truxillic acid

Cat. No. B158900
CAS RN: 490-20-0
M. Wt: 296.3 g/mol
InChI Key: QWFRRFLKWRIKSZ-UHFFFAOYSA-N
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Description

Truxillic acid is a crystalline stereoisomeric cyclic dicarboxylic acid with the formula (C6H5C2H2(CO2H)2). It is a colorless solid obtained by the [2 + 2] photocycloadditions of cinnamic acid where the two trans alkenes react head-to-tail . It is found in a variety of plants, for example in coca .


Synthesis Analysis

This compound derivatives are prepared via solvent-free photocatalyzed [2+2] cyclodimerization of (E)-cinnamic acid . The target compounds are obtained through the substitution of –Cl or –OH groups in α-truxillic acid .


Molecular Structure Analysis

This compound can exist in five stereoisomers . The chemical structures of the synthesized compounds were elucidated by 1H, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

This compound appears as an amphoteric molecule with a slight preference for electrophilic (cation… O) attacks . Upon heating, truxillic acids undergo cracking to give cinnamic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.322 g/mol . It is a colorless solid .

Scientific Research Applications

Activation of Peroxisome Proliferator-Activated Receptor Gamma

Truxillic acid derivatives have been identified as selective activators of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of genes involved in glucose metabolism. The structure-activity relationships of these derivatives have been explored, highlighting their potential in metabolic research and therapy (Steri et al., 2010).

Occurrence in Plant Kingdom and Pharmacological Activity

Truxillic and truxinic acid derivatives have been increasingly reported as secondary metabolites in plants. Studies have investigated their stereochemical structure, biosynthesis, and the pharmacological activity of both synthetic and natural derivatives, which underlines their significance in botanical and pharmacological research (Krauze-Baranowska, 2002).

Anti-Inflammatory Properties

α-Truxillic acid and its derivatives have shown significant anti-inflammatory activities, particularly against inflammatory pain response. Research suggests that the dimeric structure of these compounds is crucial for their effectiveness, offering insights into novel anti-inflammatory drug development (Chi et al., 2005).

Role in Photolabile Amphiphilic Molecules

This compound has been utilized in the synthesis of photolabile amphiphilic molecules. These molecules exhibit thermo-responsive behaviors and potential applications in drug delivery and biological research due to their thermal sensitivity and ability to form micelles or vesicles (Zhao et al., 2017).

Photodimerization Kinetics

Studies focusing on the solid-state photodimerization of α-trans-cinnamic acid to α-truxillic acid provide insights into the reaction's structural and kinetic details. This research is relevant to understanding phase transformations and reaction mechanisms in solid-state chemistry (Bertmer et al., 2006).

Applications in Polymer Chemistry

Truxillic and truxinic acid-based bio-derived diesters have been developed as internal donors for Ziegler-Natta catalysts in propylene polymerization. This highlights their utility in creating catalysts with specific properties for polymer synthesis (Matta et al., 2018).

Mechanism of Action

Target of Action

Truxillic acid is known to interact with various ions such as Li+, Na+, K+ (Y+), and F-, Cl-, Br- (Z-) ions . These ions can bind to this compound through several combinations of cation-O and cation-π interactions . The fluoride anion F- induces the deprotonation of this compound .

Mode of Action

The interaction between this compound and these ions is mainly stabilized by electrostatic and inductive effects, which account for more than 60 percent of the total interaction energy . The most favorable binding site for cations allows for the formation of O-cation-O interactions where the cation is trapped between O37 and O38 atoms of this compound .

Biochemical Pathways

This compound is a hydrolysis product of isomeric truxillines, a family of alkaloids naturally occurring in illicit coca extracts . It can also be synthesized by photodimerization of cinnamic acid and analogues . Upon heating, Truxillic acids undergo cracking to give cinnamic acid .

Pharmacokinetics

It’s known that this compound derivatives can be prepared via solvent-free photocatalyzed [2+2] cyclodimerization of (e)-cinnamic acid . This suggests that the compound may undergo significant transformations in the body, potentially affecting its bioavailability.

Result of Action

This compound and its derivatives have been evaluated for their in vivo analgesic activity . Some derivatives of this compound exhibited significant analgesic activity in the acetic acid-induced writhing test .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain ions in the environment can affect the compound’s interactions and resulting changes . Furthermore, the compound’s reactivity can be influenced by UV light, as seen in the photodimerization of cinnamic acid to produce this compound .

Safety and Hazards

Truxillic acid is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,4-diphenylcyclobutane-1,3-dicarboxylic acid
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InChI

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFRRFLKWRIKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O
Source PubChem
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Molecular Formula

C18H16O4
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DSSTOX Substance ID

DTXSID20196252, DTXSID501316746
Record name Truxillic acid
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Record name α-Truxillic acid
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Molecular Weight

296.3 g/mol
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CAS RN

4462-95-7, 490-20-0
Record name Truxillic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of truxillic acid?

A1: this compound has the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:* 13C CPMAS NMR: This technique can distinguish between different polymorphs of α-truxillic acid based on the chemical shifts of the cyclobutane ring carbons. For instance, the P2(1)/n polymorph shows two peaks for these carbons, while the C2/c polymorph displays three. []* Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure and molecular packing of this compound, differentiating between polymorphs and revealing hydrogen bonding patterns. [, ]* Infrared and Raman microspectroscopy: These techniques can identify the starting materials and products of reactions involving this compound, including the differentiation between α-truxillic acid and β-truxinic acid, its stereoisomer. []

Q3: How is this compound formed?

A3: this compound is primarily formed through the [2 + 2] photodimerization of trans-cinnamic acid upon exposure to ultraviolet light. This reaction is topochemical, meaning the arrangement of molecules in the crystal lattice dictates the stereochemistry of the product. [, , , , ]

Q4: What different polymorphs of this compound are known?

A4: Two main polymorphs of α-truxillic acid have been identified: * Polymorph I: Obtained through recrystallization from acetic acid−petroleum ether solution. [] * Polymorph II: Formed via a solid-state reaction of UV-irradiated α-cinnamic acid. [] These polymorphs exhibit distinct crystal structures, packing arrangements, and spectral properties. [, ]

Q5: Can different reaction conditions lead to different this compound isomers?

A5: Yes, the specific isomer of this compound formed depends on the reaction conditions and starting materials. For example, photodimerization of α-trans-cinnamic acid typically yields α-truxillic acid. In contrast, reaction of β-trans-cinnamic acid results in β-truxinic acid, a stereoisomer. [, , ]

Q6: Does this compound possess any notable biological activity?

A6: Yes, research suggests that this compound and its derivatives exhibit anti-inflammatory and antinociceptive activities. [, , , , , , ] For example, 4,4'-dihydroxy-α-truxillic acid has shown significant anti-inflammatory activity in animal models, comparable to or even surpassing the potency of some nonsteroidal anti-inflammatory drugs. [, , , , , ]

Q7: How does the dimeric structure of this compound influence its activity?

A7: Studies comparing the activities of this compound and its monomeric precursor, cinnamic acid, suggest that the dimeric structure plays a crucial role in its biological activity. While this compound demonstrates anti-inflammatory effects, cinnamic acid does not, indicating that the cyclobutane ring and overall dimeric structure are essential for its pharmacological properties. [, , ]

Q8: Are there any potential applications of this compound derivatives beyond pharmaceuticals?

A8: Yes, this compound derivatives show promise in various applications, including:* Drug delivery: Photolabile diblock copolymers incorporating this compound derivatives have been developed for controlled drug release applications. UV irradiation cleaves the this compound junction, triggering the disassembly of nano-objects and releasing encapsulated drugs. []* Material science: this compound derivatives have been utilized in the synthesis of bio-based polyamides with desirable properties such as high transparency, low yellowness index, and good heat resistance. []* Water treatment: Hybrid materials incorporating this compound derivatives into smectite clay structures have demonstrated potential for the removal of organic pollutants, such as o-phenylphenol and biphenyl, from water. []

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